molecular formula C16H12N2O5 B2474118 methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate CAS No. 477888-26-9

methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Cat. No.: B2474118
CAS No.: 477888-26-9
M. Wt: 312.281
InChI Key: HCGHWSHZVZYLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrrolo[3,4-c]pyridine derivatives. This compound features a pyrrolo[3,4-c]pyridine core with a benzyl group at the 2-position, a hydroxyl group at the 7-position, and a carboxylate ester at the 4-position. It is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multiple steps, starting with the construction of the pyrrolo[3,4-c]pyridine core. One common approach is the cyclization of a suitable precursor containing the benzyl group and hydroxyl functionalities. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxylated or deoxygenated derivatives.

  • Substitution: Introduction of different alkyl or aryl groups at the pyrrolo[3,4-c]pyridine core.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification.

Biology: The biological potential of this compound is significant, with studies indicating its activity against various biological targets. It has shown promise in antiviral, anti-inflammatory, and anticancer applications.

Medicine: In the medical field, methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is being explored for its therapeutic potential. Its ability to interact with multiple receptors makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the creation of new drugs and pesticides.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the pyrrolo[3,4-c]pyridine core and exhibit various biological activities.

  • Pyrrolo[3,4-c]pyridine Derivatives: Other derivatives within this class may have different substituents, leading to variations in their biological and chemical properties.

Uniqueness: Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate stands out due to its specific combination of functional groups, which contribute to its unique reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 2-benzyl-7-hydroxy-1,3-dioxopyrrolo[3,4-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-23-16(22)13-12-11(10(19)7-17-13)14(20)18(15(12)21)8-9-5-3-2-4-6-9/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHWSHZVZYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C2=C1C(=O)N(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.